molecular formula C17H15FN6S B286747 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Número de catálogo B286747
Peso molecular: 354.4 g/mol
Clave InChI: CCMODKJLHXCSET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole, also known as FIT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FIT belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit the activity of several key enzymes involved in cancer progression, including topoisomerase II, cyclin-dependent kinases, and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.
Biochemical and Physiological Effects
3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to reduce tumor growth and metastasis, as well as improve survival rates. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy in vivo. Further studies are needed to optimize the formulation of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole to improve its solubility and pharmacokinetic properties.

Direcciones Futuras

There are several future directions for the research and development of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole. One potential direction is the investigation of the synergistic effects of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the optimization of the formulation of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole and its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion
In conclusion, 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of oncology. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have anticancer and anti-inflammatory properties, and further studies are needed to optimize its formulation and investigate its potential applications in the treatment of other diseases.

Métodos De Síntesis

The synthesis of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with 2-fluoroaniline and thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and oxidation, to yield the final product. The synthesis of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been optimized to achieve high yields and purity, making it a viable candidate for further research.

Aplicaciones Científicas De Investigación

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Several studies have reported the anticancer activity of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole against various cancer cell lines, including breast, lung, and colon cancer. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapeutic.

Propiedades

Fórmula molecular

C17H15FN6S

Peso molecular

354.4 g/mol

Nombre IUPAC

6-(2-fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15FN6S/c1-23-14(11-7-3-5-9-13(11)21-23)15-19-20-17-24(15)22-16(25-17)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3

Clave InChI

CCMODKJLHXCSET-UHFFFAOYSA-N

SMILES

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

SMILES canónico

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.